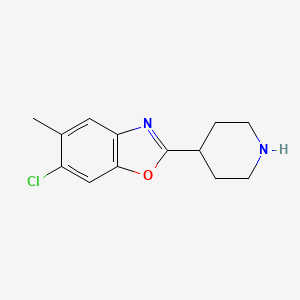

6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole

Descripción

6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole (molecular formula: C₁₃H₁₅ClN₂O; molecular weight: 250.726 g/mol) is a benzoxazole derivative characterized by:

- 6-Chloro substituent: Enhances electrophilic reactivity and influences halogen bonding interactions.

- 5-Methyl group: Contributes to steric effects and modulates lipophilicity.

Propiedades

IUPAC Name |

6-chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-8-6-11-12(7-10(8)14)17-13(16-11)9-2-4-15-5-3-9/h6-7,9,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIHYDOXRHAQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)OC(=N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649187 | |

| Record name | 6-Chloro-5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-69-7 | |

| Record name | 6-Chloro-5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 2-Aminophenol derivatives : The precursor for the benzoxazole ring.

- Substituted benzaldehydes or acid derivatives : To introduce the 6-chloro and 5-methyl substituents on the benzoxazole ring.

- Piperidine or substituted piperidine derivatives : To install the piperidin-4-yl group at the 2-position of the benzoxazole.

Synthetic Route

A representative synthetic route involves:

Formation of 5-methyl-6-chlorobenzoxazole core : This is typically achieved by refluxing a 2-aminophenol derivative bearing the desired substituents (chloro and methyl groups) with triethyl orthoformate or an appropriate aldehyde under reflux conditions for 4–7 hours. The reaction proceeds via condensation and cyclization to form the benzoxazole ring.

Introduction of the piperidin-4-yl substituent at the 2-position : This can be done by nucleophilic substitution or amination reactions where the benzoxazole intermediate reacts with piperidine or its derivatives under catalytic conditions. Nickel-catalyzed C-H direct amination has been reported for benzoxazole derivatives, providing efficient substitution at the 2-position with amine groups.

Purification and characterization : The crude product is purified by column chromatography on silica gel using petroleum ether and ethyl acetate mixtures. Characterization is done by ^1H NMR, ^13C NMR, GC-MS, and melting point determination to confirm structure and purity.

Catalysts and Conditions

- Catalysts : Nickel complexes have been used effectively for direct amination of benzoxazoles, enabling the introduction of piperidinyl groups with good yields.

- Solvents : Common solvents include ethanol, acetonitrile, or DMF depending on the catalyst system.

- Temperature : Reflux or moderate heating (50–110 °C) is typical for condensation and amination steps.

- Reaction time : Ranges from a few hours (3–7 h) for condensation to longer times for amination depending on catalyst and substrate.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzoxazole ring formation | 2-Aminophenol derivative + triethyl orthoformate | None or acid catalyst | Reflux (~100) | 4–7 | ~60–70 | Purification by column chromatography |

| Introduction of piperidinyl group | Benzoxazole + piperidine derivative | Ni-catalyst (e.g., Ni complex) | 50–80 | 3–6 | 70–80 | Direct C-H amination method |

| Final purification | Silica gel chromatography | - | RT | - | - | Characterization by NMR, MS, melting pt |

Research Findings and Analysis

- The nickel-catalyzed direct amination method offers a straightforward route to 2-substituted benzoxazoles, including piperidinyl derivatives, with moderate to high yields (70–80%) and operational simplicity.

- The use of triethyl orthoformate in reflux conditions efficiently forms the benzoxazole core with substituents such as methyl and chloro groups, achieving yields around 60–70%.

- Purification by silica gel chromatography ensures high purity, confirmed by spectroscopic methods.

- Alternative catalytic methods (e.g., palladium-supported nanocatalysts, iron catalysts) have been reported for benzoxazole synthesis but are less commonly applied specifically for 6-chloro-5-methyl-2-piperidin-4-yl derivatives.

- Green chemistry approaches using solvent-free grinding methods and recyclable catalysts have been developed for benzoxazole derivatives but require adaptation for specific substitution patterns like chlorine and piperidinyl groups.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA via intercalation, affecting the replication and transcription processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and their implications:

*Calculated based on molecular formulas from evidence.

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Nitro Groups : The 6-chloro substituent in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in 5-Chloro-6-nitro-1,3-benzoxazole. This difference may reduce electrophilic reactivity but improve metabolic stability .

- Piperidine vs. This makes the target compound more suitable for interacting with charged enzyme active sites .

- Positional Isomerism : The 1,3-benzoxazole core in the target compound differs from 1,2-benzoxazole derivatives (e.g., 6-Fluoro-3-piperidin-4-yl-1,2-benzoxazole). This structural distinction alters electronic distribution and solubility, impacting bioavailability .

Actividad Biológica

6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties. The information is derived from various scientific studies and databases.

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : 250.73 g/mol

- CAS Number : 1035840-69-7

- Structure : The compound features a benzoxazole moiety, which is known for its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of benzoxazole can selectively inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study screened several benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating substituents displayed higher antibacterial activity. For instance, the minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 6-Chloro-5-methyl... | Staphylococcus aureus | 32 |

| 6-Chloro-5-methyl... | Escherichia coli | 64 |

| 6-Chloro-5-methyl... | Candida albicans | 16 |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

Research has also highlighted the cytotoxic effects of benzoxazole derivatives on cancer cells. Various studies have reported that these compounds can selectively induce cell death in cancerous cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies evaluated the effects of this compound on different cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The findings revealed that:

- Cytotoxic Effects : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

- Selectivity : It was observed that the toxicity towards cancer cells was significantly higher compared to normal fibroblast cells, suggesting a favorable therapeutic index.

The structure–activity relationship indicated that modifications to the piperidine ring could enhance cytotoxicity and selectivity towards cancer cells .

Neuroprotective Activity

Emerging research suggests that compounds like this compound may offer neuroprotective benefits.

Studies indicate that benzoxazole derivatives can modulate neuroinflammatory pathways and exhibit antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Q & A

Q. What are the standard synthetic routes for 6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-aminophenols with carbonyl derivatives under acidic conditions. For example, chlorination of intermediates using reagents like phosphorus pentachloride (PCl₅) is critical for introducing the chloro-substituent . Intermediates are characterized using melting point analysis, IR spectroscopy (to confirm functional groups like benzoxazole rings), and ¹H/¹³C NMR to verify structural integrity . Elemental analysis (C, H, N) is used to confirm purity .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, piperidinyl protons at δ 3.0–3.5 ppm) and carbon backbone .

- IR Spectroscopy : Confirms benzoxazole C=N/C-O stretches (1600–1650 cm⁻¹) and chloro/methyl groups .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysts : TiCl₃OTf in ethanol at room temperature promotes greener synthesis with reduced side products .

- Monitoring : Use TLC/HPLC to track reaction progress and optimize reaction time/temperature gradients .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Iterative Analysis : Cross-validate NMR/IR data with alternative techniques like X-ray crystallography to resolve ambiguities in piperidinyl ring conformation or substituent positioning .

- Computational Validation : Compare experimental data with density functional theory (DFT)-calculated spectra for structural consistency .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., bacterial enzymes or cancer biomarkers). For example, docking studies of benzoxazole analogs with thiazole-triazole acetamides reveal binding modes in active sites .

- In Vitro Validation : Follow up with antimicrobial assays (e.g., MIC against S. aureus or E. coli) to confirm computational predictions .

Q. How is the crystal structure of the compound determined, and what insights does it provide?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis reveals monoclinic symmetry (space group P2₁/n), with lattice parameters (e.g., a = 9.44 Å, β = 101.67°) .

- Packing Analysis : Weak hydrogen bonds (C-H⋯O) between benzoxazole nitro groups and methyl/piperidinyl moieties stabilize the crystal lattice .

Q. How are structure-activity relationships (SARs) established for benzoxazole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.